N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
CAS No.: 312508-42-2
Cat. No.: VC0006413
Molecular Formula: C14H12N4OS
Molecular Weight: 284.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 312508-42-2 |
---|---|
Molecular Formula | C14H12N4OS |
Molecular Weight | 284.34 g/mol |
IUPAC Name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide |
Standard InChI | InChI=1S/C14H12N4OS/c15-7-10-9-3-1-2-4-12(9)20-14(10)18-13(19)11-8-16-5-6-17-11/h5-6,8H,1-4H2,(H,18,19) |
Standard InChI Key | BEAKIQPRTWAVNZ-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NC=CN=C3)C#N |
Canonical SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NC=CN=C3)C#N |
Chemical Identity and Structural Features
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide (CAS: 312508-42-2) is a small molecule with the molecular formula C<sub>14</sub>H<sub>12</sub>N<sub>4</sub>OS and a molecular weight of 284.34 g/mol . The IUPAC name reflects its bicyclic structure: a tetrahydrobenzothiophene ring substituted with a cyano group at position 3, linked via an amide bond to a pyrazine-2-carboxamide moiety. Key structural identifiers include:
Property | Value | Source |
---|---|---|
SMILES | C(#N)C1=C(SC2=C1CCCC2)NC(=O)C3=NC=CN=C3 | |
InChI Key | BEAKIQPRTWAVNZ-UHFFFAOYSA-N | |
Solubility (DMSO) | 50 mg/mL (175.85 mM) | |
Storage Conditions | -20°C |
The compound’s X-ray crystallography data reveals a planar pyrazine ring orthogonal to the benzothiophene system, facilitating π-π stacking interactions with target enzymes . The cyano group enhances electrophilicity, enabling covalent interactions with nucleophilic residues in enzyme active sites .
Synthesis and Production
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide involves a multi-step protocol starting from 2-aminopyrazine and 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. Key steps include:
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Coupling Reaction: EDCI-mediated amide bond formation between the carboxylic acid and amine precursors in anhydrous dichloromethane .
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Purification: Column chromatography using silica gel (eluent: ethyl acetate/hexane, 1:3) yields the product with >98% purity .
Industrial-scale production employs continuous flow reactors to optimize yield (∼85%) and reduce reaction time . Critical quality control parameters include HPLC purity assays and mass spectrometry verification .
Biological Activity and Mechanism of Action
The compound exerts its primary biological effects through inhibition of bacterial DNA repair enzymes:
Enzyme Target | IC<sub>50</sub> (nM) | Function in DNA Repair |
---|---|---|
AddAB | 13 | Processes double-strand breaks |
RecBCD | 33 | Resolves Holliday junctions |
Mechanistically, the cyano group forms hydrogen bonds with glutamine (Gln-94) and phenylalanine (Phe-101) residues in AddAB, while the pyrazine ring interacts with the ATP-binding pocket via hydrophobic contacts . This dual binding mode disrupts helicase activity, preventing DNA unwinding and repair .
Pharmacological Applications
Antibacterial Development
By targeting conserved bacterial repair pathways, the compound shows bactericidal activity against Escherichia coli and Bacillus subtilis at MIC values of 2–4 µg/mL . Its selectivity over human homologs (e.g., BLM helicase) minimizes off-target effects .
Comparative Analysis with Structural Analogues
The compound’s activity profile distinguishes it from analogues like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide (DB07217):
Property | Target Compound | DB07217 |
---|---|---|
Molecular Target | RecBCD/AddAB | JNK2 Kinase |
IC<sub>50</sub> | 13–33 nM | 450 nM |
Selectivity Index | >100 (vs. human helicases) | 8 (vs. JNK1) |
The pyrazine carboxamide group in the target compound enhances solubility and target engagement compared to DB07217’s fluorobenzamide moiety .
Physicochemical Properties and Stability
Stability studies indicate a shelf life of 12 months at -20°C, with degradation products (≤2%) identified as the hydrolyzed carboxylic acid and free pyrazine . The compound exhibits:
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LogP: 1.8 (predictive of moderate membrane permeability)
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pK<sub>a</sub>: 9.2 (pyrazine nitrogen), 12.1 (thiophene sulfur)
Current Research and Future Directions
Ongoing investigations focus on:
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